
n-(Pyrimidin-2-yl)acetamide
Descripción general
Descripción
N-(Pyrimidin-2-yl)acetamide is a chemical compound with the CAS Number: 13053-88-8. It has a molecular weight of 137.14 . It is typically a white to yellow powder or crystals .
Synthesis Analysis
N-(Pyridin-2-yl)amides, including N-(Pyrimidin-2-yl)acetamide, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of N-(Pyrimidin-2-yl)acetamide includes a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
N-(Pyrimidin-2-yl)acetamide is a white to yellow powder or crystals . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including n-(Pyrimidin-2-yl)acetamide, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anti-Fibrosis Applications
Some pyrimidine derivatives have shown promising anti-fibrosis activities . For instance, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) have shown significant anti-fibrotic activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Antibacterial Applications
Pyrimidines and their derivatives have been associated with antibacterial activity . They have contributed to the diverse library of compounds demonstrating selective affinity to the 5-HT7 receptor .
Antiviral Applications
Pyrimidine derivatives are known to exhibit antiviral activities . They have been employed in the design of privileged structures in medicinal chemistry .
Antitumor Applications
Pyrimidine derivatives are also known for their antitumor properties . They have been used in the synthesis of novel heterocyclic compounds with potential biological activities .
Complex Formation with Metals
New ligand of n-(pyrimidin-2-yl carbamothioyl)acetamide has been synthesized and its complexes with VO(II), Mn(II), Cu(II), Zn(II), Cd(II) and Hg(II) have been formed . The structures of these complexes were confirmed based on spectroscopic analyses .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHWKNEQBGLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297888 | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(Pyrimidin-2-yl)acetamide | |
CAS RN |
13053-88-8 | |
| Record name | 13053-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been observed for compounds containing the N-(pyrimidin-2-yl)acetamide scaffold?
A1: N-(Pyrimidin-2-yl)acetamide derivatives have shown promising results as potential therapeutic agents. Research suggests that incorporating this scaffold into larger molecules, particularly when coupled with tetrazole or pyrazole rings, can lead to compounds exhibiting antibacterial and antifungal properties. [, ] For instance, these modified compounds demonstrated activity against gram-negative bacteria like Klebsiella pneumoniae, gram-positive bacteria such as Enterococcus faecalis, and fungal strains including Candida trichomonas and Candida dubliniensis. []
Q2: How was the structure of N-(pyrimidin-2-yl)acetamide derivatives confirmed in the presented research?
A2: Researchers utilized a combination of spectroscopic techniques to confirm the structures of synthesized N-(pyrimidin-2-yl)acetamide derivatives. Primarily, Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) were employed to elucidate the structural characteristics of the newly synthesized compounds. [, ]
Q3: How does the structure of N-(pyrimidin-2-yl)acetamide derivatives affect their biological activity?
A3: While both pyrazole and tetrazole rings, when linked to the N-(pyrimidin-2-yl)acetamide scaffold, demonstrated antimicrobial activities, the studies suggest that incorporating a tetrazole ring leads to more pronounced effects compared to the pyrazole counterpart. [] This highlights the importance of structural modifications in influencing the biological activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



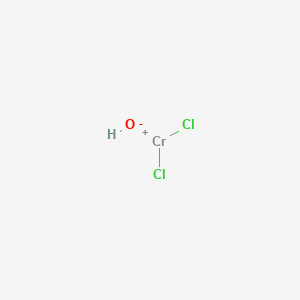
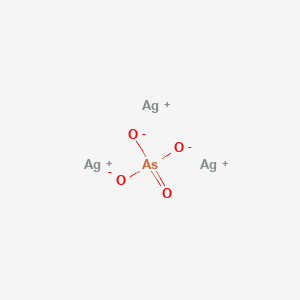


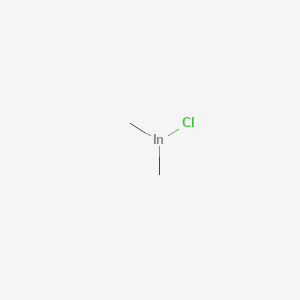
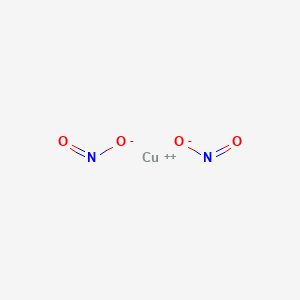

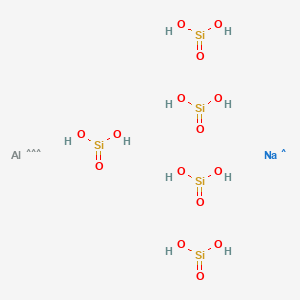
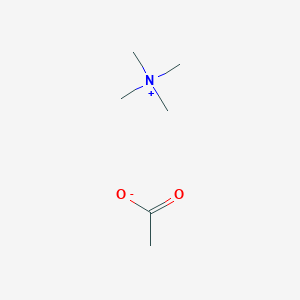



![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)
